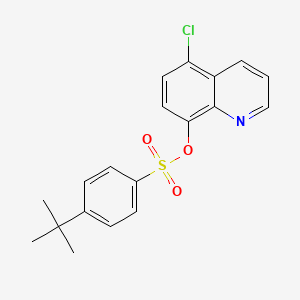

amine CAS No. 54615-16-6](/img/structure/B2935475.png)

[(4-Chlorophenyl)methyl](methoxy)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiviral Activity

(4-Chlorophenyl)methylamine derivatives have been explored for their antiviral properties. For instance, indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests that (4-Chlorophenyl)methylamine could be a precursor in synthesizing new compounds with potential antiviral applications.

Anti-inflammatory Activity

The indole scaffold, which is structurally related to (4-Chlorophenyl)methylamine, is known for its anti-inflammatory effects . Therefore, this compound may serve as a starting point for developing new anti-inflammatory agents, which could be beneficial in treating various inflammatory disorders.

Anticancer Activity

Research has indicated that indole derivatives possess anticancer activities . By extension, (4-Chlorophenyl)methylamine could be utilized in the synthesis of novel anticancer agents, potentially offering new avenues for cancer treatment.

Antimicrobial Activity

The structural similarity of (4-Chlorophenyl)methylamine to indole derivatives, which have demonstrated antimicrobial properties, suggests its potential use in creating new antimicrobial agents . This could be particularly useful in the fight against antibiotic-resistant bacteria.

Antitubercular Activity

Given the biological activity of indole derivatives in combating tuberculosis, (4-Chlorophenyl)methylamine may be valuable in synthesizing new antitubercular compounds . This could contribute to the development of more effective treatments for tuberculosis.

Antidiabetic Activity

Indole derivatives have been associated with antidiabetic effects . Consequently, (4-Chlorophenyl)methylamine could be instrumental in the creation of new antidiabetic medications, aiding in the management and treatment of diabetes.

Antimalarial Activity

The indole nucleus is present in many compounds with antimalarial activity . Therefore, (4-Chlorophenyl)methylamine could be used to develop new antimalarial drugs, which is crucial in the ongoing effort to combat malaria.

Anticholinesterase Activity

Indole-based compounds have shown promise as anticholinesterase agents . This implies that (4-Chlorophenyl)methylamine might be explored for its potential in treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

作用機序

Target of Action

Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase . Monoamine oxidases play a crucial role in the breakdown of monoamines in the body, including neurotransmitters like dopamine and serotonin .

Mode of Action

It’s structurally similar to 4-methoxyphenethylamine, which inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition could potentially lead to an increase in the levels of these neurotransmitters, affecting various physiological processes.

Biochemical Pathways

The inhibition of monoamine oxidase can affect the metabolic pathways of several neurotransmitters, including dopamine, norepinephrine, and serotonin . This could potentially lead to changes in mood, cognition, and other neurological functions.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The inhibition of monoamine oxidase could potentially lead to an increase in the levels of certain neurotransmitters, affecting various physiological processes, including mood and cognition .

Action Environment

The action, efficacy, and stability of (4-Chlorophenyl)methylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .

特性

IUPAC Name |

1-(4-chlorophenyl)-N-methoxymethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPWAZLPWIRSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935395.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2935398.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2935401.png)

![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)

![Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2935405.png)

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B2935409.png)